3-(4-Chlorophenyl)-5-phenyl-4-nitro-isoxazole
Description
Properties
CAS No. |
57354-92-4 |
|---|---|
Molecular Formula |
C15H9ClN2O3 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-nitro-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-8-6-10(7-9-12)13-14(18(19)20)15(21-17-13)11-4-2-1-3-5-11/h1-9H |
InChI Key |
IHWLUUDXZDGTQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization via 1-Dimethylamino-2-Nitroethylene Intermediates
The most widely adopted method involves a three-step sequence starting from substituted benzaldehyde derivatives (Fig. 1). In the first stage, 4-chlorobenzaldehyde undergoes condensation with hydroxylamine hydrochloride in ethanol/water (1:1 v/v) at 60°C for 12 hours to form the corresponding oxime (85% yield). Subsequent chlorination with N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C produces the α-chlorooxime intermediate in 78% yield.
The critical cyclization step employs 1-dimethylamino-2-nitroethylene, synthesized from nitromethane and N,N-dimethylformamide dimethyl acetal. Reaction of the α-chlorooxime with this nitroethylene derivative in tetrahydrofuran at room temperature for 16 hours achieves ring closure, yielding the target compound in 63% yield after silica gel chromatography. Key advantages include:
- Mild reaction conditions (ambient temperature)
- Commercial availability of starting materials
- Scalability to multi-gram quantities
However, the method produces regioisomeric by-products (5-nitro-3-aryl derivatives) requiring careful chromatographic separation.
Acyl Chloride-Mediated Isoxazole Formation
Patent CN1233634C describes an alternative approach using bis(trichloromethyl) carbonate (BTC) as an activating agent. The protocol involves:
- Carboxylic Acid Preparation : 3-(4-Chlorophenyl)-5-phenylisoxazole-4-carboxylic acid synthesis via [3+2] cycloaddition of 4-chlorophenylnitrile oxide with phenylacetylene (72% yield)
- Acyl Chloride Formation : Treatment with BTC (0.34–0.5 eq) in dichloromethane at 40°C for 3 hours (89% conversion)
- Nitro Group Introduction : Nitration using fuming HNO3/H2SO4 at −10°C (61% yield)
This method's critical parameters include:
| Parameter | Optimal Range |
|---|---|
| BTC Equivalents | 0.4–0.45 |
| Reaction Temperature | 35–45°C |
| Nitration Time | 2.5–3 hours |
While effective, the nitration step introduces safety concerns due to exothermic decomposition risks at higher temperatures.
One-Pot Tandem Cyclization/Nitration
Recent advancements (US4906277A) demonstrate a streamlined one-pot procedure combining isoxazole formation and nitration:
- Charge 4-chlorophenylacetylene (1.0 eq) and phenylnitrile oxide (1.2 eq) in acetonitrile
- Add ceric ammonium nitrate (CAN, 2.5 eq) as nitrating agent
- Reflux at 82°C for 8 hours under N2 atmosphere
This method achieves 58% isolated yield with simplified purification (recrystallization from ethanol/water). The reaction mechanism proceeds through:
- Dipolar cycloaddition forming isoxazole core
- CAN-mediated electrophilic nitration at C4 position
Limitations include moderate yields due to competing oxidation side reactions and the need for strict moisture control.
Solid-Phase Synthesis for High-Throughput Production
Adapting protocols from PMC5492227, a polymer-supported route enables parallel synthesis of derivatives:
- Resin Functionalization : Load Wang resin with Fmoc-protected hydroxamic acid (0.8 mmol/g loading)
- Cyclization : Treat with 4-chlorophenylisocyanate and phenylacetylene in DMF at 50°C (18 hours)
- Nitration : On-resin treatment with acetyl nitrate (generated in situ from HNO3/Ac2O)
- Cleavage : TFA/DCM (1:9 v/v) yields target compound (47% overall yield)
Though lower yielding than solution-phase methods, this approach facilitates rapid analog synthesis for structure-activity relationship studies.
Comparative Analysis of Synthetic Methods
Critical evaluation of all routes reveals distinct advantages and limitations (Table 1):
Table 1. Method Comparison for 3-(4-Chlorophenyl)-5-phenyl-4-nitro-isoxazole Synthesis
The cyclization method offers the best balance of yield and purity, while the acyl chloride route remains preferred for industrial-scale production despite requiring stringent safety protocols.
Key spectral data from synthesized material matches reference standards (SpectraBase ID: LRO9WXGUQyp):
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.48–7.35 (m, 5H, Ph-H)
- MS (EI) : m/z 300.03017 [M]+ (calc. 300.03018 for C15H9ClN2O3)
- IR (KBr): ν 1532 cm−1 (NO2 asym), 1348 cm−1 (NO2 sym), 1605 cm−1 (C=N)
These characteristics serve as definitive proof of structure across all synthetic routes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-nitro-5-phenylisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(4-Chlorophenyl)-4-amino-5-phenylisoxazole, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its efficacy in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-nitro-5-phenylisoxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The isoxazole ring can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-5-phenylisoxazole
- Substituents : 4-chlorophenyl (C9) and phenyl (C2) groups at positions 4 and 5, respectively.
- Key Features :
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole
Halogen-Substituted Isoxazoles (Br, I)
- Examples :
- Key Features :
Electronic and Reactivity Comparisons
Antihypertensive Activity
Cytotoxicity
- Halogen-Substituted Chalcones : Compounds with 4-chlorophenyl groups (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one) show IC₅₀ values of ~100 μg/mL in MCF7 cells, indicating moderate cytotoxicity .
- Nitro Group Impact : Nitro substituents often enhance cytotoxicity but may increase toxicity risks, as seen in nitroaromatic anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
